molecular formula C18H23N3O3 B2425817 N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide CAS No. 2224246-21-1

N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide

Cat. No. B2425817
CAS RN: 2224246-21-1
M. Wt: 329.4
InChI Key: BUHFLDMETBVTHV-UHFFFAOYSA-N
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Description

“N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide” is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The cyanoacetamide derivative was converted to 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide by the action of DMF-DMA in refluxing toluene .


Chemical Reactions Analysis

Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Future Directions

Cyanoacetamide derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing various scaffolds of cyanoacetamide derivatives for screening different pharmacological activities .

properties

IUPAC Name

N-[2-(2-cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2)8-5-9-21(15(18)11-19)16(22)12-20-17(23)13-6-4-7-14(10-13)24-3/h4,6-7,10,15H,5,8-9,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHFLDMETBVTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)CNC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide

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